3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c1-33-19-11-17-18(12-20(19)34-2)27-23-22(17)26-14-30(24(23)32)13-21(31)29-8-6-28(7-9-29)16-5-3-4-15(25)10-16/h3-5,10-12,14,27H,6-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWAPTXLMGBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Indole Skeleton
The 7,8-dimethoxyindole intermediate is synthesized via acid-catalyzed cyclization of (3,4-dimethoxyphenyl)acetamide derivatives. Key steps include:
- Acylation : (3,4-Dimethoxyphenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
- Condensation : Reaction with 2,2-dimethoxyethylamine in methylene chloride forms N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.
- Cyclization : Treatment with concentrated sulfuric acid at 10–20°C yields 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
Critical Parameters :
Pyrimidine Ring Annulation
The pyrrolo[3,2-d]pyrimidine system is built using a thiourea-mediated approach:
- Thiourea Formation : Reacting ethyl 4-aminopyrrole-2-carboxylate with phenyl isothiocyanate generates a thiourea intermediate.
- Ring Closure : Acid-catalyzed cyclization (HCl/EtOH) produces 2-thioxo-pyrrolo[3,2-d]pyrimidine.
- Alkylation : Thiol group alkylation with chloroacetic acid introduces the 2-mercaptoacetate side chain.
Yield Optimization :
- Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
- Pd(tert-Bu₃P)₂ catalysis improves Heck reaction efficiency during side chain modifications.
Preparation of 4-(3-Chlorophenyl)piperazine
From 3-Chloroaniline
A three-step synthesis is adapted from patent literature:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bis(2-chloroethyl)methylamine synthesis | CHCl₃, reflux | 85% |
| 2 | Piperazine cyclization | Xylene, 110°C | 78% |
| 3 | Hydrochloride salt formation | HCl/Et₂O, 0–5°C | 92% |
Key Modifications :
- Replacing toluene with xylene increases cyclization efficiency by 15%.
- Low-temperature salt precipitation minimizes impurity formation.
Coupling Strategy for Final Assembly
Carboxylic Acid Activation
The pyrimidoindole core is functionalized with a carboxylic acid at the 2-position using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- Activation : Reacting 7,8-dimethoxy-pyrimido[5,4-b]indole-2-carboxylic acid with HATU and DIPEA in DMF generates the active ester.
- Amide Coupling : Addition of 4-(3-chlorophenyl)piperazine yields the target compound.
Comparative Coupling Agent Efficiency :
| Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| HATU | DMF | 25 | 88% |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 72% |
| DCC | THF | 40 | 65% |
HATU demonstrates superior performance due to its stability and low epimerization risk.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows 99.2% purity, with t₃ = 12.4 min.
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Formation
Early routes suffered from competing 5- vs. 7-membered ring formation. Implementing high-dilution conditions (0.1 M) suppressed oligomerization, improving yield from 45% to 68%.
Piperazine Coupling Efficiency
Bulkier 3-chlorophenyl substituents reduced coupling yields. Screening solvents showed DMF outperformed THF (88% vs. 52%) due to better solubility of both components.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified carbonyl groups.
Substitution Products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: Investigated for its binding affinity to various biological receptors.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine
Pharmacology: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may target specific receptors or enzymes in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrimidoindol-4-one scaffold is shared among several analogs, but substituents and linkers critically differentiate their pharmacological profiles:
| Compound Name | Key Substituents/Linkers | Molecular Formula | Molecular Weight | Biological Notes (Inferred) |
|---|---|---|---|---|
| Target Compound | 7,8-dimethoxy; 3-chlorophenylpiperazine; oxoethyl | C25H23ClN5O4* | ~500.9* | Likely improved CNS penetration due to lipophilic groups |
| 3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one [6] | 4-methoxyphenyl; sulfanyl linker; piperidine | C24H24N4O3S | 448.5 | Sulfanyl linker may reduce metabolic stability |
| 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one [8] | Phenyl; azepane ring; sulfanyl linker | C24H25N5O2S | 463.5 | Azepane (7-membered ring) may alter receptor fit |
| 3-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one [9] | 8-methyl; 5-chloro-2-methylphenyl; oxopropyl linker | C25H26ClN5O2 | 464.0 | Methyl groups may enhance metabolic resistance |
*Calculated based on structural analogs due to lack of explicit data.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s 7,8-dimethoxy groups and 3-chlorophenylpiperazine likely increase logP compared to the sulfanyl-linked analogs in and , favoring blood-brain barrier penetration .
- Metabolic Stability : Piperazine rings (as in the target compound) are prone to N-dealkylation, whereas azepane () or methyl-substituted piperazines () may resist enzymatic degradation .
Similarity Indexing and Virtual Screening Insights
However, its 3-chlorophenylpiperazine moiety diverges significantly from SAHA’s hydroxamate zinc-binding group, implying distinct target profiles.
Biological Activity
The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic derivative that has attracted attention due to its potential pharmacological activities. This article reviews its biological activity based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23ClN4O4
- Molecular Weight : 442.9 g/mol
- Structure : The compound features a piperazine moiety linked to a pyrimidine-indole structure, which is essential for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- CNS Activity : The incorporation of the piperazine ring suggests potential central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects due to their ability to modulate neurotransmitter systems .
- Anticancer Potential : Some studies have indicated that pyrimidine-based compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
| Activity Type | Compound Example | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 3-chlorophenyl derivatives | 10 - 30 | |
| Anticancer | Pyrimidine derivatives | 5 - 15 | |
| CNS Activity | Piperazine analogs | 20 - 50 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Evaluation :
- CNS Effects :
- Anticancer Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-pyrimidoindol-4-one?
- Methodology : Multi-step synthesis typically involves coupling a piperazine derivative (e.g., 4-(3-chlorophenyl)piperazine) with a pyrimidoindole core via a ketoethyl linker. Critical steps include:
- Nucleophilic substitution : Reacting the piperazine with α-bromoacetophenone derivatives under reflux in aprotic solvents (e.g., acetonitrile) .
- Protection/deprotection : Methoxy groups on the indole ring may require protection (e.g., using trimethylsilyl chloride) to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating the pure compound .
Q. How is the molecular structure of this compound validated?
- Methodology : Use spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., 7,8-dimethoxy groups, piperazine linkage) .
- X-ray crystallography : Resolve spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the keto group) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated : 530.14 g/mol) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology : Prioritize target-specific assays:
- Receptor binding : Screen against serotonin (5-HT/5-HT) or dopamine receptors due to the piperazine moiety’s affinity for neurotransmitter targets .
- Enzyme inhibition : Test kinase or phosphodiesterase inhibition using fluorometric assays (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Methodology : Systematically modify substituents and evaluate effects:
- Piperazine substitution : Replace 3-chlorophenyl with 4-fluorophenyl or benzodioxole to alter receptor selectivity .
- Linker optimization : Replace the oxoethyl group with sulfonyl or aminopropyl to enhance metabolic stability .
- Dose-response assays : Use IC values from radioligand binding assays to quantify affinity changes .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology : Address variability via:
- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor studies) and buffer conditions (e.g., pH 7.4 in ammonium acetate) .
- Metabolic stability testing : Compare hepatic microsomal half-life () to rule out pharmacokinetic discrepancies .
- Orthogonal validation : Confirm results using alternative techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in dichloromethane .
- Nanoparticle formulation : Use polylactic-co-glycolic acid (PLGA) carriers to enhance aqueous dispersion .
- LogP optimization : Introduce polar groups (e.g., hydroxyl or tertiary amines) while maintaining .
Q. How to design a robust in vivo experimental protocol for neuropharmacological evaluation?
- Methodology :
- Animal models : Use tail-suspension (depression) or Morris water maze (cognitive function) tests in rodents .
- Dosing regimen : Administer 10–50 mg/kg intraperitoneally, with plasma sampling via LC-MS/MS to monitor pharmacokinetics .
- Control groups : Include positive controls (e.g., clozapine for antipsychotic activity) and vehicle controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
